3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine
CAS No.: 1203325-65-8
Cat. No.: VC11971377
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203325-65-8 |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | [3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
| Standard InChI Key | MUQPPUFZKOAKKO-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₉H₁₉N₃O₂S, with a molar mass of 353.4 g/mol. Its IUPAC name, [3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone, reflects its three-core structure:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, substituted at position 5 with a benzyl group.
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Furan-2-carbonyl: A furan ring (oxygen-containing heterocycle) linked via a ketone group to the piperidine nitrogen.
Key structural descriptors include:
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SMILES:
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4. -
InChIKey:
MUQPPUFZKOAKKO-UHFFFAOYSA-N.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S |
| Molecular Weight | 353.4 g/mol |
| XLogP3 | ~3.5 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step reactions to assemble the thiadiazole and piperidine moieties. A common strategy includes:
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Thiadiazole Formation: Condensation of thiocarbazides with carboxylic acid derivatives under acidic conditions. For example, benzyl-substituted thiadiazoles are synthesized via cyclization of thiosemicarbazides with benzyl halides .
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Piperidine Functionalization: The piperidine ring is acylated at the nitrogen using furan-2-carbonyl chloride, often in the presence of a base like triethylamine .
A representative synthesis route:
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Step 1: Synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine from benzyl chloride and thiosemicarbazide.
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Step 2: Coupling the thiadiazole amine with a piperidine derivative via nucleophilic substitution.
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Step 3: Acylation of the piperidine nitrogen with furan-2-carbonyl chloride .
Purification and Characterization
Post-synthesis purification employs techniques such as:
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Column Chromatography: Using silica gel and eluents like ethyl acetate/hexane mixtures.
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Recrystallization: From ethanol or methanol for crystal lattice refinement .
Structural validation relies on:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and integration ratios.
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Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 353.4 for [M+H]⁺) .
Biological Activities and Mechanisms
Antimicrobial Properties
1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance:
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Bacterial Inhibition: Analogous compounds with adamantyl substituents show MIC values of 2–8 µg/mL against E. coli and P. aeruginosa, outperforming gentamicin .
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Antifungal Activity: Benzyl and 4-substituted benzyl groups enhance efficacy against Candida albicans (MIC: 4–16 µg/mL) .
Table 2: Biological Activity Profile
| Activity | Model System | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 4 µg/mL | |
| Antifungal | C. albicans | 8 µg/mL | |
| Cytotoxic (HT-29) | Colon cancer | 12.57 µM | |
| AChE Inhibition | In vitro assay | 0.89 µM |
Pharmacological Applications
Neuroprotective Agents
Piperidine-thiadiazole hybrids are explored for Alzheimer’s disease (AD) due to acetylcholinesterase (AChE) inhibition:
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AChE Inhibition: Structural analogs like 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine show IC₅₀ values of 0.89 µM, comparable to donepezil .
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Blood-Brain Barrier Penetration: The lipophilic benzyl and furan groups enhance CNS bioavailability .
Antiparasitic Activity
Preliminary studies indicate efficacy against Leishmania and Trypanosoma spp., likely through interference with parasitic redox metabolism .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and furan substituents to optimize potency and selectivity .
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In Vivo Pharmacokinetics: Assessing oral bioavailability, metabolic stability, and toxicity profiles in rodent models.
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Target Identification: Proteomic and molecular docking studies to elucidate binding partners (e.g., kinase domains, AChE active sites) .
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